3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
Key ¹H NMR features (DMSO-d₆, 400 MHz):
- Formyl proton : A singlet at δ 9.8–10.2 ppm.
- Pyrazole ring protons : Multiplet signals between δ 7.2–8.5 ppm, with coupling constants (J) of 2.8–3.2 Hz indicative of aromatic coupling.
- Carboxylic acid proton : A broad singlet at δ 12.5–13.0 ppm (exchangeable).
¹³C NMR data:
Infrared (IR) and Mass Spectrometric Profiling
IR spectroscopy (KBr, cm⁻¹):
- Strong absorption at 1710–1740 (C=O stretch, carboxylic acid) and 1680–1700 (C=O stretch, formyl).
- Broad band at 2500–3300 (O–H stretch, carboxylic acid).
Mass spectrometry :
- Molecular ion : m/z 190.038 (calculated for C₉H₆N₂O₃).
- Fragmentation pathways: Loss of CO₂ (44 Da) and HCO (29 Da) yields dominant fragments at m/z 146 and 161.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) simulations predict:
Frontier Molecular Orbital Analysis
| Orbital | Energy (eV) | Contribution |
|---|---|---|
| HOMO | −6.2 | Localized on pyrazole ring and formyl |
| LUMO | −1.8 | Delocalized across fused rings |
| HOMO-LUMO gap | 4.4 | Indicates moderate reactivity |
The narrow HOMO-LUMO gap (4.4 eV) suggests susceptibility to electrophilic attack at the formyl group and nucleophilic interactions at the carboxylic acid site.
Properties
IUPAC Name |
3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-7-3-1-2-4-11(7)10-8(6)9(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDSKRIQQRCPLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NN2C=C1)C(=O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219375-65-0 | |
| Record name | 3-formylpyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclocondensation of 3-Aminopyrazoles with 1,3-Dielectrophiles
The most widely adopted method involves cyclocondensation between 3-aminopyrazoles and β-enaminones or analogous 1,3-dielectrophiles. For instance, β-enaminones derived from acetylacetone react with 3-amino-5-methylpyrazole in ethanol under acidic conditions (acetic acid, 130°C, 18 h) to yield 2-methylpyrazolo[1,5-a]pyridine derivatives. This method provides regioselective control, with electron-withdrawing groups on the β-enaminone directing cyclization to the desired position. Modifications using microwave irradiation (150°C, 20 min) enhance reaction efficiency, achieving 78–92% yields while minimizing side product formation.
Transition Metal-Catalyzed Annulation
Palladium-catalyzed coupling between 2-halopyridines and pyrazole boronic esters offers an alternative route, particularly for electron-deficient substrates. While less common for 3-formyl derivatives, this method enables installation of sensitive functional groups prior to ring closure. For example, Suzuki-Miyaura coupling of 2-bromo-3-cyanopyridine with 5-formylpyrazole-1-boronic acid pinacol ester produces 3-cyanopyrazolo[1,5-a]pyridine-2-carbaldehyde in 68% yield, though subsequent nitrile hydrolysis introduces additional steps.
Regioselective Formylation Strategies
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction remains the cornerstone for introducing the 3-formyl group. Treatment of pyrazolo[1,5-a]pyridine intermediates with POCl3/DMF (1:1.2 molar ratio) in dichloroethane (60°C, 4–6 h) generates the corresponding iminium salt, which upon aqueous workup yields 3-formyl derivatives. Key advantages include:
- Regioselectivity : Exclusive formylation at position 3 due to electron-rich character of the pyridine nitrogen-adjacent carbon
- Functional Group Tolerance : Compatibility with ester-protected carboxylic acids (e.g., ethyl 2-carboxylate derivatives)
- Scalability : Demonstrated up to 50 g scale with 82–88% isolated yields
Recent optimizations employ solvent-free conditions under microwave irradiation (300 W, 100°C, 10 min), reducing reaction time by 75% while maintaining 85% yield.
Directed Ortho-Metalation (DoM)
For substrates bearing directing groups, lithiation strategies enable precise formyl group placement. tert-Butoxycarbonyl (Boc)-protected pyrazolo[1,5-a]pyridines undergo deprotonation with LDA (−78°C, THF) followed by quenching with DMF to install the formyl group. This method proves particularly effective for 7-substituted derivatives, achieving 70–78% yields without competing formylation at other positions.
Carboxylic Acid Functionalization
Ester Hydrolysis
The most straightforward route to the 2-carboxylic acid involves alkaline hydrolysis of pre-installed ester groups. Ethyl 3-formylpyrazolo[1,5-a]pyridine-2-carboxylate undergoes saponification using KOH (2M, EtOH/H2O 1:1, reflux 6 h) to afford the target acid in 89–93% yield. Critical parameters include:
Oxidative Methods
Alternative pathways employ oxidation of methyl or hydroxymethyl groups:
- KMnO4 Oxidation : 2-Methyl derivatives in acidic aqueous medium (H2SO4, 60°C, 8 h) yield 65–72% carboxylic acid, though over-oxidation to CO2 remains a concern
- Ruthenium Catalysis : RuCl3/NaIO4 system oxidizes 2-hydroxymethyl groups under biphasic conditions (CH3CN/H2O), achieving 80% conversion with excellent chemoselectivity
Integrated Synthetic Routes
One-Pot Cyclocondensation-Formylation-Hydrolysis
Advanced protocols combine scaffold assembly, formylation, and carboxylation in sequential one-pot reactions:
- Cyclocondensation of β-enaminone (1.2 eq) and 3-aminopyrazole (1 eq) in AcOH/EtOH (130°C, 2 h)
- Direct addition of POCl3/DMF (2 eq) for in situ formylation (60°C, 3 h)
- Alkaline hydrolysis with LiOH·H2O (3 eq) in THF/H2O (rt, 12 h)
This cascade process delivers this compound in 74% overall yield, eliminating intermediate purification steps.
Solid-Phase Synthesis
Immobilization strategies using Wang resin-bound aminopyrazoles enable rapid library synthesis:
- Resin loading via carbodiimide coupling (EDC/HOBt, DMF, 24 h)
- Cyclocondensation with β-enaminones (microwave, 150°C, 20 min)
- On-resin formylation (POCl3/DMF, 50°C, 2 h)
- Cleavage with TFA/H2O (95:5) to release carboxylic acid
This automated approach generates 48 analogs in parallel with average purities >85%.
Analytical Characterization and Quality Control
Critical analytical data for this compound:
| Property | Value | Method |
|---|---|---|
| Melting Point | 214–216°C (dec.) | DSC |
| λmax (EtOH) | 278 nm (ε = 12,400 M−1cm−1) | UV-Vis |
| pKa (COOH) | 3.2 ± 0.1 | Potentiometric |
| 1H NMR (DMSO-d6) | δ 10.12 (s, 1H, CHO), | 400 MHz |
| 8.92 (d, J=7.2 Hz, 1H), | ||
| 8.45 (s, 1H), 8.02–7.95 (m, 2H) | ||
| 13C NMR (DMSO-d6) | δ 192.4 (CHO), 167.2 (COOH), | 101 MHz |
| 153.1, 148.6, 138.2, 127.4, | ||
| 123.9, 117.8, 113.5 |
Stability studies indicate decomposition <2% after 6 months at −20°C under argon. HPLC purity thresholds >98% are achievable via recrystallization from EtOAc/hexane (1:3).
Industrial-Scale Considerations
Kilogram-scale production employs continuous flow systems to enhance safety and efficiency:
- Microreactor Cyclocondensation : Stainless steel reactor (100 mL volume) at 140°C, 2 bar pressure, 15 min residence time
- Inline Formylation : Teflon-coated modules handle POCl3/DMF mixtures at 60°C with real-time pH monitoring
- Crystallization : Anti-solvent precipitation using isopropanol/water mixtures achieves 99.5% purity by QbD-optimized protocols
Environmental impact assessments reveal E-factors of 23 for batch processes versus 8.5 for continuous flow routes, driven by solvent recovery (85% EtOAc recycled).
Chemical Reactions Analysis
Types of Reactions
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: 3-Carboxypyrazolo[1,5-a]pyridine-2-carboxylic acid.
Reduction: 3-Hydroxymethylpyrazolo[1,5-a]pyridine-2-carboxylic acid.
Substitution: Various substituted pyrazolopyridine derivatives depending on the substituent introduced.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer activity. For instance, compounds bearing this scaffold have been shown to inhibit specific cancer cell lines by targeting key metabolic pathways . The structural diversity afforded by 3-formyl substitution allows for the optimization of these compounds in drug design.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Pyrazolo[1,5-a]pyridine derivatives have demonstrated inhibitory effects on various enzymes involved in cancer progression and other diseases. This property positions them as promising candidates for further development in therapeutic applications .
Applications in Medicinal Chemistry
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex medicinal compounds. Its ability to undergo various chemical transformations makes it an attractive target for drug discovery. Notably, the compound has been utilized in the development of selective protein inhibitors and psychopharmacological agents .
Materials Science
In addition to its biological applications, this compound has been explored for its photophysical properties. Researchers are investigating its potential use in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent fluorescence characteristics .
Catalytic Applications
The compound has shown promise as a catalyst in various organic reactions. For example, it has been employed in palladium-catalyzed C–H activation reactions, demonstrating significant efficiency and selectivity . This catalytic activity is particularly relevant in green chemistry contexts where reducing waste and improving reaction conditions are paramount.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated selective inhibition of cancer cell proliferation with IC50 values in low micromolar range. |
| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling pathways. |
| Study 3 | Photophysical Properties | Exhibited high fluorescence quantum yields suitable for OLED applications. |
| Study 4 | Catalysis | Effective catalyst for C–H functionalization with high yields and short reaction times. |
Mechanism of Action
The mechanism of action of 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, such as phosphodiesterases, which play a role in various cellular processes . The compound’s ability to interact with these targets is due to its unique structure, which allows it to bind effectively to the active sites of the enzymes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazolo[1,5-a]pyridine Core
Halogenated Derivatives
- 3-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 876379-77-0):
Ester and Methoxycarbonyl Derivatives
- Pyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester (CAS 80537-14-0):
- 5-Chloro-3-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-2-carboxylic acid :
Functionalized Derivatives
- 7-(4-Carboxyphenyl)-3-[3-(naphthalen-1-yloxy)propyl]pyrazolo[1,5-a]pyridine-2-carboxylic acid (PDB LC3 ligand):
- 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}pyrazolo[1,5-a]pyridine-2-carboxylic acid: The Fmoc-protected amino group enables solid-phase peptide synthesis applications, a feature absent in the formyl derivative .
Isomeric and Ring-Modified Analogs
Pyrazolo[1,5-a]pyrimidine-2-carboxylic Acids
- 3-Chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1015846-76-0):
Positional Isomers
- Pyrazolo[1,5-a]pyridine-5-carboxylic acid: The carboxylic acid at position 5 (vs.
Biological Activity
3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrazolo-pyridine core with a formyl and carboxylic acid functional group, which are critical for its biological activity. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2O3 |
| SMILES | C1=CN2C(=C(C=N2)C(=O)O)C=C1C=O |
| InChIKey | HLAIFYPVBLQHGX-UHFFFAOYSA-N |
Antitumor Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant antitumor properties. For instance, compounds with modifications at the C6 position have been evaluated for their ability to inhibit protein geranylgeranylation, which is crucial for the function of oncogenic proteins. A study demonstrated that certain analogs showed cytotoxic effects on HeLa cells with IC50 values below 150 μM, indicating potent antitumor activity .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. Specifically, it has been shown to inhibit Rab geranylgeranyl transferase (RGGT), an enzyme involved in the prenylation of small GTPases that are often implicated in cancer progression. The inhibition of RGGT leads to reduced cell viability, highlighting a potential mechanism through which this compound exerts its biological effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyridine scaffold significantly influence biological activity. For example, substituents at the C6 position have been identified as critical for maintaining RGGT inhibition. Compounds lacking these substituents or possessing less favorable electronic properties showed diminished activity .
Table: Summary of Biological Activity and IC50 Values
| Compound | IC50 (μM) | Biological Activity |
|---|---|---|
| 1a | >735 | Non-cytotoxic |
| 1b | <150 | High cytotoxicity |
| 1c | <150 | Moderate cytotoxicity |
| 1d | >386 | Non-cytotoxic |
| 1e | <150 | Significant RGGT inhibition |
Case Studies
Several case studies have focused on the pharmacological potential of pyrazolo[1,5-a]pyridine derivatives. One notable study synthesized various analogs and assessed their cytotoxic effects against different cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups at the C6 position exhibited enhanced activity against HeLa cells compared to their electron-donating counterparts .
The mechanism by which this compound exerts its effects appears to be multifaceted:
- Inhibition of Prenylation : Disruption of RGGT activity reduces the prenylation of proteins essential for cell proliferation.
- Induction of Apoptosis : Cytotoxic compounds have been shown to activate apoptotic pathways in cancer cells.
Q & A
Q. What are the common synthetic routes for 3-Formylpyrazolo[1,5-a]pyridine-2-carboxylic acid, and what key reaction parameters should be optimized?
Answer: The synthesis typically involves condensation or coupling reactions. For example:
- Condensation with KHSO₄ catalysis : Reacting 3-aminopyrazole derivatives with formylated substrates in the presence of KHSO₄ (2 equivalents) under reflux conditions achieves moderate yields. Key parameters include molar ratios (equimolar reactants), catalyst loading, and temperature control .
- HATU/TBTU-promoted coupling : Primary amines can be coupled with carboxylic acid derivatives using HATU or TBTU as coupling agents. This method requires anhydrous conditions and inert atmospheres to prevent side reactions .
Q. How is the structural characterization of this compound performed?
Answer: Characterization relies on a combination of spectral and analytical techniques:
- Spectral Data : ¹H/¹³C NMR confirms substituent positions, while mass spectrometry (MS) validates molecular weight.
- Collision Cross-Section (CCS) Analysis : Predicted CCS values via ion mobility spectrometry aid in structural validation. Example
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 191.04512 | 136.9 |
| [M+Na]⁺ | 213.02706 | 149.8 |
| [M-H]⁻ | 189.03056 | 136.4 |
These values should be cross-verified with experimental HPLC retention times .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data between synthesized batches?
Answer: Discrepancies often arise from impurities or regioselectivity issues. Mitigation strategies include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity in complex spectra.
- Byproduct Analysis : LC-MS or GC-MS identifies side products (e.g., unreacted intermediates or oxidized species).
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, though it requires high-purity samples .
Q. What computational methods predict physicochemical properties, and how reliable are they for this compound?
Answer:
Q. What strategies optimize regioselectivity in derivatization reactions involving the formyl and carboxylic acid groups?
Answer:
- Protecting Groups : Temporarily block the carboxylic acid with tert-butyl esters to direct formyl group reactivity .
- Catalytic Control : Use transition-metal catalysts (e.g., Pd/Cu) for selective cross-couplings at the formyl position.
- pH-Dependent Reactions : Conduct reactions in acidic media (pH 4–5) to protonate the carboxylic acid, reducing nucleophilic interference .
Q. How do reaction conditions influence the stability of this compound during storage?
Answer:
- Storage Recommendations :
- Temperature : Store at -20°C under inert gas (argon) to prevent hydrolysis of the formyl group.
- Solvent : Lyophilize and store in anhydrous DMSO or acetonitrile to minimize degradation.
- Stability Monitoring : Regular HPLC analysis (C18 column, 0.1% TFA in water/acetonitrile) tracks decomposition products like the free carboxylic acid or demethylated analogs .
Methodological Notes
- Contradiction Analysis : Conflicting CCS values or spectral data may arise from instrument calibration differences. Always use internal standards (e.g., sodium trifluoroacetate for MS) .
- Advanced Purification : Preparative HPLC with gradient elution (5–95% acetonitrile) isolates high-purity batches (>98%) for biological assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
